1,3-Dipalmitin

Catalog No.
S574725
CAS No.
502-52-3
M.F
C35H68O5
M. Wt
568.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Dipalmitin

CAS Number

502-52-3

Product Name

1,3-Dipalmitin

IUPAC Name

(3-hexadecanoyloxy-2-hydroxypropyl) hexadecanoate

Molecular Formula

C35H68O5

Molecular Weight

568.9 g/mol

InChI

InChI=1S/C35H68O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(37)39-31-33(36)32-40-35(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33,36H,3-32H2,1-2H3

InChI Key

GFAZGHREJPXDMH-UHFFFAOYSA-N

SMILES

Array

Synonyms

1,3-Dipalmitin; 1,3-Dipalmitoylglycerin; 1,3-Dipalmitoylglycerol; Glycerol 1,3-Dihexadecanoate; Hexadecanoic Acid, 2-hydroxy-1,3-propanediyl Ester

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)O

The exact mass of the compound Glyceryl 1,3-dipalmitate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Glycerides - Diglycerides - Supplementary Records. It belongs to the ontological category of 1,3-diglyceride in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Environmental Hazard.The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Emollient; Emulsifying. However, this does not mean our product can be used or applied in the same or a similar way.

1,3-Dipalmitin is a highly symmetric diacylglycerol (DAG) consisting of a glycerol backbone esterified with palmitic acid at the sn-1 and sn-3 positions. As a high-melting-point solid lipid excipient, it is primarily procured for advanced pharmaceutical formulations, particularly Solid Lipid Nanoparticles (SLNs) and Lipid Drug Conjugates (LDCs). Its defining procurement value lies in its stable crystalline thermal profile and the presence of a reactive, regioselective secondary hydroxyl group at the sn-2 position, which collectively dictate its differentiated performance in targeted prodrug synthesis compared to asymmetric diglycerides or fully esterified triglycerides[1] [2].

Procurement substitution of 1,3-dipalmitin with its positional isomer, 1,2-dipalmitin, or the fully esterified tripalmitin fundamentally compromises formulation stability and synthesis potential. 1,2-Dipalmitin exhibits a significantly lower melting point and forms less stable β' polymorphs, leading to inconsistent thermal behavior during hot-melt processing[1]. Furthermore, for synthetic applications, tripalmitin lacks the free sn-2 hydroxyl group required for regioselective drug conjugation, rendering it non-viable for specific lipid-prodrug engineering where protection from pancreatic lipase is required[2].

Thermal Stability and Melting Point Differentiation

The positional distribution of palmitic acid heavily dictates the thermal properties of the lipid matrix. 1,3-Dipalmitin crystallizes into a highly stable β1 polymorph with a peak melting temperature of 73.0 °C. In contrast, its asymmetric isomer 1,2-dipalmitin forms a β' polymorph melting at 67.5 °C, and the fully saturated triglyceride tripalmitin (β form) melts at 65.5 °C[1]. This 5.5 to 7.5 °C thermal difference is critical for hot-melt extrusion and nanoparticle formulation, ensuring the matrix remains solid and structurally intact at physiological temperatures.

Evidence DimensionMelting Point (Stable β/β1 Polymorph)
Target Compound Data1,3-Dipalmitin: 73.0 °C
Comparator Or Baseline1,2-Dipalmitin: 67.5 °C; Tripalmitin: 65.5 °C
Quantified Difference+5.5 °C vs 1,2-isomer; +7.5 °C vs Tripalmitin
ConditionsDifferential Scanning Calorimetry (DSC) of pure lipid polymorphs

A higher melting point prevents premature matrix softening during storage and in vivo administration, ensuring reproducible controlled release.

Lymphatic Absorption Enhancement in Lipid Drug Conjugates

Conjugating hydrophobic and toxic active pharmaceutical ingredients to 1,3-dipalmitin drastically alters their pharmacokinetic profiles. When the chemotherapeutic agent chlorambucil was esterified with 1,3-dipalmitin, the resulting conjugate demonstrated significantly enhanced absorption by the intestinal lymphatic system compared to free chlorambucil[1]. This specific modification resulted in higher systemic concentrations for longer periods, increased life span in murine leukemia models, and noticeably reduced toxicity relative to the unconjugated baseline [1].

Evidence DimensionPharmacokinetic Profile and Toxicity
Target Compound Data1,3-Dipalmitin-chlorambucil conjugate: Enhanced lymphatic absorption, increased life span, reduced toxicity
Comparator Or BaselineFree chlorambucil: Standard absorption, higher toxicity
Quantified DifferenceHigher systemic concentrations for longer periods with reduced toxicity
ConditionsOral administration in P388 leukemia murine models

Demonstrates that 1,3-dipalmitin functions as a measurable lipid anchor for improving the safety and bioavailability of highly toxic APIs.

Regioselective Precursor Suitability for Enzymatic Resistance

For the engineering of orally administered prodrugs, the exact positioning of the drug on the glycerol backbone determines its metabolic fate. 1,3-Dipalmitin provides a free hydroxyl group exclusively at the sn-2 position. Drugs conjugated at this sn-2 site are spared by pancreatic lipases—which selectively hydrolyze the sn-1 and sn-3 positions—allowing the intact prodrug to reach the lymphatic circulation via enterocytes[1]. Using generic triglycerides or conjugating at the sn-1/sn-3 positions fails to provide this resistance, leading to rapid and premature enzymatic cleavage in the gastrointestinal tract [1].

Evidence DimensionGastrointestinal Enzymatic Resistance
Target Compound Data1,3-Dipalmitin (sn-2 conjugation): Resists pancreatic lipase, reaches lymphatic circulation
Comparator Or Baselinesn-1 or sn-3 conjugated glycerides: Rapidly hydrolyzed by pancreatic lipase
Quantified DifferenceIntact lymphatic absorption vs. premature luminal degradation
ConditionsIntestinal enzymatic hydrolysis by pancreatic lipase

Crucial for synthesizing orally bioavailable prodrugs that bypass hepatic first-pass metabolism via targeted lymphatic transport.

Synthesis of Lymphatic-Targeting Lipid-Drug Conjugates (LDCs)

1,3-Dipalmitin serves as a precise chemical precursor for LDCs. By conjugating an active pharmaceutical ingredient to the available sn-2 hydroxyl group, formulators can protect the drug from pancreatic lipase degradation, ensuring the intact prodrug is absorbed through the intestinal lymphatic system to bypass hepatic first-pass metabolism, as demonstrated with chlorambucil [1].

Excipient for High-Temperature Controlled-Release Matrices

The distinct thermal profile of 1,3-dipalmitin makes it highly suitable as a melt-coating or matrix-forming excipient in hot-melt extrusion. Its higher melting point (73.0 °C) compared to 1,2-dipalmitin ensures that the resulting solid dosage forms maintain their structural integrity and controlled-release profiles under physiological conditions without premature softening [2].

Standard for Quantitative NMR Profiling of Excipients

Due to its specific symmetric structure, 1,3-dipalmitin is utilized as an analytical standard in quantitative 1H NMR (qHNMR) spectroscopy to accurately profile and distinguish positional isomers in complex commercial glyceride excipient mixtures, ensuring batch-to-batch reproducibility in pharmaceutical manufacturing [3].

Physical Description

Solid

XLogP3

14

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

568.50667527 Da

Monoisotopic Mass

568.50667527 Da

Heavy Atom Count

40

Melting Point

73 - 74 °C

UNII

52PAE2F168

GHS Hazard Statements

Aggregated GHS information provided by 20 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 2 of 20 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 18 of 20 companies with hazard statement code(s):;
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

26657-95-4
502-52-3

Wikipedia

Glyceryl 1,3-dipalmitate

Use Classification

Cosmetics -> Emulsifying; Emollient

Dates

Last modified: 08-15-2023

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